molecular formula C16H13BrN2O2 B15174840 Benzoic acid, 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester

Benzoic acid, 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester

Cat. No.: B15174840
M. Wt: 345.19 g/mol
InChI Key: JZYMUIXVGLHXBM-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
Benzoic acid, 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester (CAS: 934290-86-5) is a heterocyclic compound featuring a benzoic acid ethyl ester moiety linked to a 5-bromo-substituted pyrrolo[2,3-b]pyridine ring. Its molecular formula is C₁₇H₁₂BrN₃O₂, with a molecular weight of 370.2 g/mol . Key computed properties include:

  • XLogP3: 3.6 (indicating moderate lipophilicity)
  • Topological Polar Surface Area (TPSA): 67.9 Ų (suggesting moderate polarity)
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bonds: 4 .

The compound’s structure combines a bromine atom at position 5 of the pyrrolopyridine ring and a cyano group at position 3, which enhances electron-withdrawing effects and may influence reactivity in cross-coupling reactions .

Properties

Molecular Formula

C16H13BrN2O2

Molecular Weight

345.19 g/mol

IUPAC Name

ethyl 4-(5-bromopyrrolo[2,3-b]pyridin-1-yl)benzoate

InChI

InChI=1S/C16H13BrN2O2/c1-2-21-16(20)11-3-5-14(6-4-11)19-8-7-12-9-13(17)10-18-15(12)19/h3-10H,2H2,1H3

InChI Key

JZYMUIXVGLHXBM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=CC3=CC(=CN=C32)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Coupling Reaction: The brominated pyrrolopyridine is then coupled with a benzoic acid derivative through a palladium-catalyzed Suzuki-Miyaura coupling reaction. This step forms the key carbon-carbon bond between the two aromatic rings.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives or ketones.

    Reduction: Formation of alcohols or dehalogenated products.

    Substitution: Formation of substituted benzoic acid derivatives with various functional groups.

Scientific Research Applications

Benzoic acid, 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs differing in substituents, ester groups, and heterocyclic linkages:

Compound Molecular Formula Molecular Weight Substituents Key Properties
Target: Benzoic acid, 4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester C₁₇H₁₂BrN₃O₂ 370.2 - 5-Bromo, 3-cyano on pyrrolopyridine
- Ethyl ester on benzoic acid
XLogP3: 3.6; TPSA: 67.9 Ų; Predicted stability due to cyano group
4-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-benzoic acid, ethyl ester C₁₆H₁₃ClN₂O₂ 300.74 - 5-Chloro instead of bromo
- No cyano group
Lower molecular weight; Cl’s smaller size may reduce steric hindrance
4-(5-Bromo-3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)-benzoic acid, ethyl ester C₁₇H₁₃BrN₂O₃ 373.2 - 3-Formyl instead of cyano Formyl group increases reactivity (e.g., in nucleophilic additions); Density: 1.49 g/cm³
4-(3-Cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-benzoic acid C₁₅H₉N₃O₂ 263.25 - No bromo substituent Reduced molecular weight; TPSA: 67.9 Ų; Potential for altered binding affinity
4-Fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-benzoic acid, methyl ester C₁₅H₁₁FN₂O₃ 286.26 - Fluoro at benzene position 4
- Methyl ester
- Oxygen linkage to pyrrolopyridine
Higher polarity (TPSA: 64.3 Ų); SMILES: COC(=O)c1ccc(cc1Oc1cnc2c(c1)cc[nH]2)F
tert-Butyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate C₂₀H₁₉BrN₂O₃ 415.29 - tert-Butyl ester
- Oxygen linker instead of direct N-attachment
Increased steric bulk; tert-Butyl group may enhance metabolic stability

Key Structural and Functional Differences

Halogen Substitution (Br vs. Cl) :

  • Bromine’s larger atomic radius (1.85 Å vs. Cl: 1.75 Å) increases molecular weight and may enhance lipophilicity. Brominated analogs are often more reactive in Suzuki-Miyaura couplings due to better leaving-group ability .

Electron-Withdrawing Groups (Cyano vs.

Ester Group Variations :

  • Ethyl esters (target) balance lipophilicity and hydrolysis rates compared to methyl (more polar) or tert-butyl (more stable but bulkier) esters .

Linkage Type (Direct N-Attachment vs. Oxygen Bridge) :

  • Direct N-attachment (target) may enhance rigidity and planarity compared to oxygen-linked analogs, influencing binding to enzymes or receptors .

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